molecular formula C14H11FO B3042088 1-(3'-Fluoro[1,1'-biphenyl]-4-yl)ethanone CAS No. 5002-42-6

1-(3'-Fluoro[1,1'-biphenyl]-4-yl)ethanone

Cat. No.: B3042088
CAS No.: 5002-42-6
M. Wt: 214.23 g/mol
InChI Key: CBMCNPAMKBMCBO-UHFFFAOYSA-N
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Description

1-(3’-Fluoro[1,1’-biphenyl]-4-yl)ethanone is an organic compound characterized by a biphenyl structure with a fluorine atom at the 3’ position and an ethanone group at the 4’ position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3’-Fluoro[1,1’-biphenyl]-4-yl)ethanone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3’-fluorobiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may include recrystallization or chromatography techniques to obtain high-purity 1-(3’-Fluoro[1,1’-biphenyl]-4-yl)ethanone .

Mechanism of Action

The mechanism of action of 1-(3’-Fluoro[1,1’-biphenyl]-4-yl)ethanone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its biological activity. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-(3’-Fluoro[1,1’-biphenyl]-4-yl)ethanone is unique due to the specific positioning of the fluorine atom and the ethanone group, which influences its reactivity and interaction with other molecules. This structural arrangement can result in distinct chemical and biological properties compared to its analogs .

Biological Activity

1-(3'-Fluoro[1,1'-biphenyl]-4-yl)ethanone is an organic compound that has garnered attention for its potential biological activities. This article aims to summarize the findings related to its synthesis, characterization, and biological effects, particularly in terms of its antiproliferative properties and other relevant pharmacological activities.

Chemical Structure and Properties

  • Molecular Formula : C14H11FO
  • CAS Number : 886762-37-4
  • Structure : The compound features a biphenyl moiety with a fluoro substituent at the 3' position and an ethanone functional group.

Synthesis and Characterization

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. The fluoro group influences the reactivity of the biphenyl system, allowing for targeted modifications. Characterization techniques such as NMR and IR spectroscopy confirm the structural integrity of the synthesized compound.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antiproliferative effects and potential medicinal applications.

Antiproliferative Activity

A significant study assessed the antiproliferative effects of several compounds including this compound against different cancer cell lines. The results indicated that this compound exhibited moderate to high activity in inhibiting cell viability:

Concentration (µM)Cell LineViability (%)LDH Release (U/mL)
10A375117.96 ± 7.810.109 ± 0.0029
30A37596.41 ± 6.040.094 ± 0.007
10BJ148.61 ± 11.450.106 ± 0.0016
30BJ122.14 ± 4.120.101 ± 0.007

The data suggest that increasing concentrations lead to varying degrees of cell viability and lactate dehydrogenase (LDH) release, indicating cytotoxic effects at higher doses .

The mechanism by which this compound exerts its biological effects may involve:

  • Electrophilic Aromatic Substitution : The fluoro group enhances electrophilicity, facilitating interactions with biological targets.
  • Cell Signaling Pathways : Potential modulation of pathways involved in cell proliferation and apoptosis.

Case Studies

Several case studies have explored the broader implications of fluoro-substituted biphenyls in pharmacology:

  • Study on Anticancer Properties : In vitro studies demonstrated that compounds similar to this compound inhibited tumor growth in specific cancer models, suggesting potential therapeutic roles in oncology .
  • Inflammatory Response Modulation : Other research highlighted the ability of related compounds to modulate inflammatory responses by inhibiting pro-inflammatory cytokines .

Properties

IUPAC Name

1-[4-(3-fluorophenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMCNPAMKBMCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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